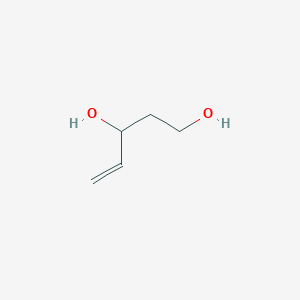

pent-4-ene-1,3-diol

概要

説明

Pent-4-ene-1,3-diol is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .

Synthesis Analysis

The synthesis of this compound has been investigated using ionic liquids as reaction media in an asymmetric Pd(II)-catalysed oxycarbonylation . The chiral box-type ligands were used in the Pd(II)-promoted bicyclisation of this compound . The kinetic resolution of this compound in the presence of a chiral catalyst, p-benzoquinone, and acetic acid in ionic liquids under a carbon monoxide atmosphere afforded enantioenriched 2,6-dioxabicyclo .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

This compound undergoes Pd(II)-catalysed oxycarbonylation in ionic liquids . This reaction is promoted by the use of chiral box-type ligands .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±6.0 kJ/mol and a flash point of 97.0±16.4 °C . The index of refraction is 1.463 .

科学的研究の応用

Synthesis and Stereochemistry in Organic Chemistry Pent-4-ene-1,3-diol is utilized in the synthesis of bicyclic gamma-lactones, which are significant in determining the structures and stereochemistry of certain natural compounds. For instance, it's used in the synthesis of compounds related to parasitic wasps, contributing to our understanding of these species' chemical ecology (Paddon-Jones et al., 2001).

Antibacterial Activity of Metal Complexes Research has explored the antibacterial properties of metal complexes involving enaminones derived from this compound. These studies are significant for developing new antibacterial agents and understanding the interactions between organic compounds and metals (Mahmud et al., 2010).

Synthesis of Pyrrolidine Derivatives Pent-4-ene-1-amines, closely related to this compound, are reactive in synthesis processes involving fluoroalkyl iodides. This is crucial for the development of efficient methods to synthesize 2-fluoroalkyl pyrrolidine derivatives, which have potential applications in pharmaceutical and material sciences (Zhu et al., 2011).

Chiral Resolution in Chemistry The compound also plays a role in the enantiomeric resolution of diols, which is a fundamental process in creating substances with specific stereochemical configurations. This is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs (Alvarez-Ricardo et al., 2022).

Catalysis and Chemical Reactions In catalysis, this compound is used in studying the kinetic resolution of compounds via Pd(II)-catalyzed oxycarbonylation. This has implications in understanding catalytic processes and developing more efficient catalysts (Doháňošová et al., 2012).

Radical Scavenging and Antioxidant Studies Phenolic derivatives of pent-4-ene-1-yne, similar in structure to this compound, have been studied for their antioxidant radical scavenging properties. This research contributes to our understanding of natural antioxidants and their potential health benefits (Kabanda et al., 2015).

Fungicidal Activity Studies on the structure and fungicidal activities of compounds containing the 1,3-diol moiety, like this compound, enhance our understanding of potential antifungal agents and their applications in agriculture and medicine (Jiao et al., 2012).

Olefin Isomerization in Catalysis this compound and related compounds are used in studying olefin isomerization catalyzed by metal complexes. This research has significant implications for industrial processes involving olefin production and manipulation (Bingham et al., 1972).

作用機序

Safety and Hazards

Pent-4-ene-1,3-diol is flammable and its vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is recommended to keep the product and empty container away from heat and sources of ignition . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

特性

IUPAC Name |

pent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHPJWXAFXEPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

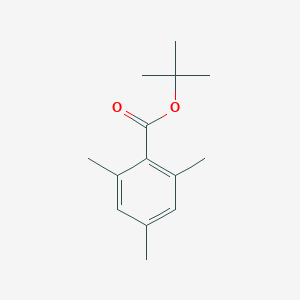

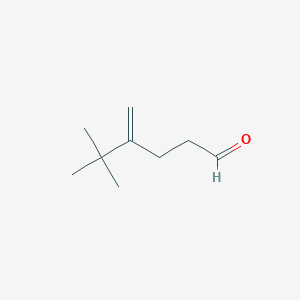

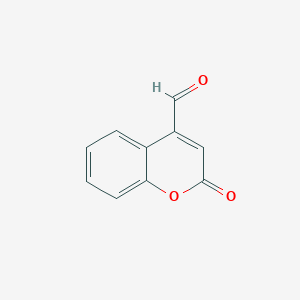

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)